Isoamyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQWCKDNZKARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6423-06-9 (magnesium salt), 123-51-3 (Parent) | |
| Record name | Isoamyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis(3-methylbutan-1-olate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3025469 | |
| Record name | Isopentyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isoamyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Isopentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isoamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isoamyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Isopentanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isoamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Isoamyl alcohol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.04 (AIR=1), Relative vapor density (air = 1): 3.0 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isoamyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/526 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOAMYL ALCOHOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/177 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
OILY, CLEAR LIQ, Colorless liquid. | |
CAS No. |
123-51-3, 6423-06-9 | |
| Record name | ISOAMYL ALCOHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3659 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isoamyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isoamyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium bis(3-methylbutan-1-olate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoamyl alcohol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoamyl alcohol | |
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Melting Point |
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Biochemical Pathways and Biosynthesis of Isoamyl Alcohol
Elucidation of Major Biosynthetic Routes to Isoamyl Alcohol
The production of this compound in microbial systems is predominantly achieved through well-characterized metabolic pathways. These routes involve either the degradation of a specific amino acid precursor or the synthesis from central metabolic intermediates.
The Ehrlich pathway is the principal catabolic route for the formation of fusel alcohols, including this compound, from amino acids. nih.gov This pathway allows yeast and other microbes to utilize amino acids as a nitrogen source, particularly when preferred sources like ammonia are scarce. The process involves a sequence of transamination, decarboxylation, and reduction reactions. nih.gov
The direct precursor for this compound in the Ehrlich pathway is the branched-chain amino acid L-leucine. mdpi.comresearchgate.net In microbial cells, L-leucine is taken up from the environment and serves as the starting substrate for the pathway. nih.gov The initial step is a transamination reaction where the amino group of L-leucine is transferred to an α-keto acid, typically α-ketoglutarate. This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs), encoded by genes such as BAT1 and BAT2 in Saccharomyces cerevisiae. researchgate.netnih.gov The removal of the amino group from L-leucine converts it into its corresponding α-keto acid, α-ketoisocaproate (α-KIC). wikipedia.org
Following its formation, α-ketoisocaproate undergoes decarboxylation, a key step in the Ehrlich pathway, to form 3-methylbutanal (isovaleraldehyde). google.com This reaction is catalyzed by α-keto acid decarboxylases, such as the enzyme encoded by the ARO10 gene in yeast. researchgate.net In the final step, the aldehyde 3-methylbutanal is reduced to this compound. This reduction is carried out by alcohol dehydrogenases (ADHs), which utilize NADH as a cofactor. nih.govnih.gov Several ADH isozymes can perform this conversion in yeast. researchgate.net
< div class="table-interactive-container">
| Step | Substrate | Product | Key Enzyme(s) | Gene(s) (S. cerevisiae) |
| 1. Transamination | L-Leucine | α-Ketoisocaproate | Branched-Chain Amino Acid Aminotransferase | BAT1, BAT2 |
| 2. Decarboxylation | α-Ketoisocaproate | 3-Methylbutanal | α-Keto Acid Decarboxylase | ARO10, PDC family |
| 3. Reduction | 3-Methylbutanal | This compound | Alcohol Dehydrogenase | ADH family |
Table 1: Key enzymatic steps and corresponding genes in the Ehrlich pathway for the conversion of L-leucine to this compound in Saccharomyces cerevisiae.
This compound can also be produced de novo, meaning it is synthesized from central carbon sources like glucose rather than from the direct catabolism of external L-leucine. mdpi.comgoogle.com This process leverages the organism's own L-leucine biosynthetic pathway. nih.govnih.gov The pathway begins with pyruvate, a product of glycolysis. A series of enzymatic reactions converts pyruvate into α-ketoisovalerate, a common intermediate for both valine and leucine (B10760876) biosynthesis. researchgate.net This intermediate is then channeled into the leucine synthesis pathway, eventually forming α-ketoisocaproate. From this point, the pathway merges with the final two steps of the Ehrlich pathway: α-ketoisocaproate is decarboxylated to 3-methylbutanal, which is then reduced to this compound. researchgate.net Metabolic engineering strategies often focus on enhancing this de novo pathway to overproduce this compound from renewable feedstocks. nih.govnih.gov
Beyond the canonical Ehrlich and de novo pathways, alternative and engineered metabolic routes for this compound production have been explored. One such artificial pathway starts from acetyl-CoA, a central metabolite. google.com In this route, acetyl-CoA is converted through a series of reactions to 3-methylbutyryl-CoA (isovaleryl-CoA). This intermediate can then be converted to this compound via two different enzymatic routes:
A two-step process involving the reduction of 3-methylbutyryl-CoA to 3-methylbutyraldehyde, followed by a second reduction to this compound. google.com
A single-step direct conversion of 3-methylbutyryl-CoA to this compound, catalyzed by an alcohol-forming fatty acyl-CoA reductase. google.com
These alternative pathways are of significant interest in metabolic engineering for the production of biofuels and specialty chemicals, as they can bypass native regulatory mechanisms and potentially offer higher yields. google.com
< div class="table-interactive-container">
| Pathway | Starting Substrate(s) | Key Intermediate(s) | Final Product |
| Ehrlich Pathway | L-Leucine | α-Ketoisocaproate, 3-Methylbutanal | This compound |
| De Novo Biosynthesis | Glucose, Pyruvate | α-Ketoisovalerate, α-Ketoisocaproate | This compound |
| Alternative Route | Acetyl-CoA | 3-Methylbutyryl-CoA, 3-Methylbutyraldehyde | This compound |
Table 2: A comparative overview of the major biosynthetic routes leading to this compound, highlighting their distinct starting substrates and key intermediates.
The Ehrlich Pathway in Microbial Systems
Genetic Regulation and Enzymatic Control of this compound Biosynthesis
The production of this compound is tightly regulated at both the genetic and enzymatic levels to balance amino acid metabolism with other cellular needs. The expression of genes involved in the Ehrlich pathway and leucine biosynthesis is controlled by nutrient availability. For instance, the expression of the aminotransferase gene BAT2 and the decarboxylase gene ARO10 is influenced by the nitrogen source present in the medium. researchgate.net
Overexpression of key genes is a common strategy to enhance production. For example, overexpressing the BAT2 gene has been shown to result in a 1.3-fold increase in the production of this compound. researchgate.net Conversely, deleting genes like BAT2 can significantly reduce the concentration of this compound. nih.gov
< div class="table-interactive-container">
| Gene (S. cerevisiae) | Enzyme/Protein | Function in Pathway | Effect of Overexpression/Modification |
| BAT1 / BAT2 | Branched-Chain Amino Acid Aminotransferase | Transamination of L-Leucine | Overexpression of BAT2 increases this compound production. researchgate.net Deletion reduces production. nih.gov |
| ARO10 | Aromatic α-Keto Acid Decarboxylase | Decarboxylation of α-Ketoisocaproate | Key enzyme in the decarboxylation step. |
| ATF1 | Alcohol Acetyltransferase | Converts this compound to isoamyl acetate (B1210297) | Deletion can increase this compound accumulation by preventing ester formation. |
| Rsp5 | Ubiquitin Ligase | Regulates amino acid transporters | Mutants show enhanced leucine uptake, leading to higher this compound production. researchgate.net |
Table 3: Selected genes involved in the biosynthesis and regulation of this compound in Saccharomyces cerevisiae and the impact of their modification on production levels.
Key Enzymes and Their Catalytic Roles
The conversion of L-leucine to this compound is a multi-step process, each catalyzed by a specific enzyme. The primary enzymes involved are branched-chain amino acid aminotransferases, α-keto acid decarboxylases, and alcohol dehydrogenases.
Branched-Chain Amino Acid Aminotransferases (BCATs): The initial step in the Ehrlich pathway for this compound production is the transamination of L-leucine. This reversible reaction is catalyzed by branched-chain amino acid aminotransferases. In Saccharomyces cerevisiae, there are two main BCAT isoenzymes, Bat1 and Bat2, which are encoded by the BAT1 and BAT2 genes, respectively. These enzymes transfer the amino group from leucine to an α-keto acid acceptor, typically α-ketoglutarate, resulting in the formation of α-ketoisocaproate and glutamate. While both enzymes can catalyze this reaction, they are localized in different cellular compartments; Bat1 is mitochondrial, and Bat2 is cytosolic. The activity of these enzymes is a critical determinant in the production of branched-chain higher alcohols.
α-Keto Acid Decarboxylases (KDCs): The α-ketoisocaproate formed in the transamination step is then decarboxylated to produce 3-methylbutanal (isovaleraldehyde). This reaction is catalyzed by α-keto acid decarboxylases. In yeast, several decarboxylases can perform this function, demonstrating broad substrate specificity. The primary enzyme responsible for the decarboxylation of branched-chain α-keto acids is encoded by the ARO10 gene. Other pyruvate decarboxylase isoenzymes, encoded by PDC1, PDC5, and PDC6, can also contribute to this step. The enzyme encoded by THI3 has also been implicated in the catabolism of branched-chain amino acids. Aro10p, in particular, has been shown to have a broad substrate specificity, acting on various α-keto acids derived from amino acid catabolism.
Alcohol Dehydrogenases (ADHs): The final step in the biosynthesis of this compound is the reduction of 3-methylbutanal to this compound. This reaction is catalyzed by alcohol dehydrogenases, which are a large family of enzymes responsible for the reversible oxidation of alcohols to aldehydes. In Saccharomyces cerevisiae, several ADH isoenzymes have been identified, including those encoded by the ADH1, ADH2, ADH3, ADH4, and ADH5 genes. These enzymes utilize NADH as a cofactor to reduce the aldehyde to the corresponding alcohol. The specific ADH isoenzyme involved can vary depending on the organism and the specific growth conditions.
Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Gene (in S. cerevisiae) | Catalytic Role |
|---|---|---|---|
| Branched-Chain Amino Acid Aminotransferase | BCAT | BAT1, BAT2 | Catalyzes the transamination of L-leucine to α-ketoisocaproate. |
| α-Keto Acid Decarboxylase | KDC | ARO10, PDC1, PDC5, PDC6, THI3 | Catalyzes the decarboxylation of α-ketoisocaproate to 3-methylbutanal. |
| Alcohol Dehydrogenase | ADH | ADH1, ADH2, ADH3, ADH4, ADH5 | Catalyzes the reduction of 3-methylbutanal to this compound. |
Gene Expression and Transcriptional Regulation in Production Pathways
The production of this compound is tightly regulated at the genetic level, with the expression of the biosynthetic genes being influenced by various transcription factors and environmental conditions.
The expression of genes involved in the Ehrlich pathway is subject to complex regulatory networks. In Saccharomyces cerevisiae, the transcription of ARO9 (encoding an aromatic aminotransferase) and ARO10 (encoding a key α-keto acid decarboxylase) is induced by the presence of aromatic amino acids. This induction is mediated by the transcriptional activator Aro80. Furthermore, GATA factors have been implicated in the transcriptional regulation of the Ehrlich pathway.
Nitrogen availability and the type of nitrogen source play a crucial role in regulating the expression of genes involved in this compound production. The transcription of L-leucine biosynthetic (LEU) genes and the BAT genes is co-regulated by the nitrogen source. For instance, the presence of preferred nitrogen sources like ammonia can repress the expression of genes required for the utilization of less-preferred sources like amino acids, a phenomenon known as nitrogen catabolite repression (NCR). The transaminase step in the Ehrlich pathway has been identified as a key target of NCR.
The transcription factors Cat8 and Mig1 have also been shown to influence the biosynthesis of fusel alcohols. Overexpression of CAT8 or deletion of MIG1 can lead to an increase in the transcription of ARO9 and ARO10, resulting in enhanced production of 2-phenylethanol, another fusel alcohol produced via the Ehrlich pathway. This suggests a broader regulatory role for these carbon metabolism-related transcription factors in amino acid catabolism.
The expression of the genes encoding the various enzymes can also be influenced by the presence of this compound itself. Studies have shown that exposure to this compound can lead to significant changes in the transcriptome of S. cerevisiae, affecting genes related to the cell wall, cell membrane, and energy metabolism.
Feedback Inhibition and Metabolic Flux Control
The biosynthesis of this compound is also controlled by feedback inhibition and the regulation of metabolic flux through competing pathways. The enzymes in the leucine biosynthetic pathway are subject to feedback inhibition by the end product, L-leucine. For example, the activity of α-isopropylmalate synthase, a key enzyme in leucine biosynthesis encoded by LEU4 and LEU9, is inhibited by leucine.
There is a direct competition for the intermediate α-ketoisovalerate, which can either be channeled into the leucine biosynthetic pathway to produce this compound or be used for the synthesis of valine. This represents a critical branch point in metabolism, and the distribution of metabolic flux between these pathways influences the final yield of this compound.
The transamination step catalyzed by BCATs is a bidirectional reaction. This means that the enzymes can function in both the catabolic Ehrlich pathway to produce fusel alcohols and the anabolic pathway for the synthesis of branched-chain amino acids. The direction of the reaction and the resulting metabolic flux are influenced by the relative concentrations of the substrates and products. Decreasing the catalytic activity of BCATs has been shown to enhance the production of branched-chain higher alcohols by reducing the competing biosynthesis of branched-chain amino acids.
Furthermore, the availability of precursors from central carbon metabolism, such as α-keto acids derived from glucose metabolism, can influence the production of higher alcohols through the Harris pathway, which is an alternative anabolic route. The interplay between the Ehrlich pathway (catabolic) and the Harris pathway (anabolic) is a key aspect of metabolic flux control in fusel alcohol production.
Comparative Biochemical Analysis across Diverse Organisms
While the Ehrlich pathway in Saccharomyces cerevisiae is the most well-studied route for this compound production, similar pathways exist in a variety of other microorganisms, with some notable differences.
Different yeast species exhibit varying capabilities for synthesizing this compound. For instance, a study comparing five yeast strains isolated from fermented grains found that Naumovozyma castellii had the highest capability for synthesizing this compound, followed by Saccharomyces cerevisiae, Pichia fermentans, Pichia kudriavzevii, and Naumovozyma dairenensis. The study also revealed that the preferred metabolic pathway (Ehrlich vs. Harris) for this compound synthesis can vary between different yeast species and even between different growth phases of the same species.
In the yeast Yarrowia lipolytica, the Ehrlich pathway is also present, and genetic engineering of this pathway has been shown to modulate the production of higher alcohols. Overexpression of genes from S. cerevisiae, such as ScARO10, in Y. lipolytica has been shown to be a key limiting step, and its overexpression can significantly increase this compound production.
The Ehrlich pathway is not limited to yeasts. Certain lactic acid bacteria, such as Lactococcus lactis, also possess the enzymatic machinery to produce branched-chain alcohols and acids from amino acids. In these bacteria, a broad-substrate α-keto acid decarboxylase, encoded by the kcdA gene, is analogous to the yeast Aro10p and exhibits high activity towards branched-chain α-keto acids. Bacteria from the genus Psychrobacter have also been shown to possess 2-keto acid decarboxylases with activity towards branched-chain 2-keto acids, indicating the presence of the Ehrlich pathway in these organisms.
The specific enzymes and their regulatory mechanisms can differ between organisms. For example, while S. cerevisiae has multiple pyruvate decarboxylase isoenzymes that can contribute to the decarboxylation step, other organisms may rely on a single, more specific α-keto acid decarboxylase. These differences in the enzymatic machinery and regulatory networks contribute to the diverse profiles of fusel alcohols produced by different microorganisms.
Microbial and Biotechnological Production of Isoamyl Alcohol
Strain Engineering for Enhanced Isoamyl Alcohol Production
The foundation of robust microbial production of this compound lies in the meticulous engineering of the host organism's genetic makeup. By manipulating native metabolic pathways and introducing novel functionalities, researchers have significantly boosted production titers.
Genetic Modifications in Saccharomyces cerevisiae for Overproduction
Saccharomyces cerevisiae, or baker's yeast, is a primary workhorse in industrial biotechnology and has been a focal point for this compound production research. Its inherent ability to produce small amounts of this compound through the Ehrlich pathway, as a byproduct of amino acid metabolism, provides a natural starting point for engineering efforts. researchgate.netnih.gov
Key genetic modifications in S. cerevisiae involve the overexpression of genes in the leucine (B10760876) biosynthetic and degradation pathways and the deletion of competing pathway genes. For instance, deleting the BAT2 gene, which is involved in the transamination of branched-chain amino acids, has been shown to decrease this compound production. nih.gov Conversely, deleting the CAN1 gene, which encodes an arginine permease, surprisingly led to a significant increase in this compound content, with one study reporting a rise to 609.71 mg/L, a 126.10% increase compared to the parent strain. nih.gov Similarly, deletion of GAT1, a global nitrogen regulator, also resulted in increased this compound levels. nih.gov
Further studies have identified other key gene targets. The deletion of ADH4, SER33, and GDH2 has been shown to impact the production of higher alcohols, with the deletion of ADH4 leading to a 21.003% decrease in this compound content in one engineered strain. frontiersin.org These findings highlight the complex regulatory network governing higher alcohol synthesis and provide a roadmap for targeted genetic interventions.
| Microorganism | Genetic Modification | Key Findings | This compound Titer (mg/L) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Deletion of CAN1 gene | Increased this compound production by 126.10% | 609.71 | nih.gov |
| Saccharomyces cerevisiae | Deletion of GAT1 gene | Increased this compound production by 19.75% | 322.91 | nih.gov |
| Saccharomyces cerevisiae | Deletion of BAT2 gene | Decreased this compound production | N/A | nih.gov |
| Saccharomyces cerevisiae | Deletion of ADH4 gene | Decreased this compound content by 21.003% | N/A | frontiersin.org |
Engineering Other Microbial Hosts (e.g., E. coli, Zygosaccharomyces rouxii)
Beyond S. cerevisiae, other microorganisms have been engineered for this compound production. Escherichia coli is a popular choice due to its rapid growth and well-understood genetics. By introducing a synthetic pathway that hijacks the host's native amino acid metabolism, researchers have successfully produced this compound in E. coli. d-nb.info These pathways typically involve the conversion of 2-keto acids, intermediates in amino acid biosynthesis, into aldehydes and then alcohols. d-nb.info In some engineered E. coli strains, the addition of this compound to the culture medium has been shown to lead to the production of isoamyl acetate (B1210297), another valuable compound. nih.gov
Zygosaccharomyces rouxii, a yeast known for its role in the fermentation of high-salt foods like miso and soy sauce, naturally produces this compound, which contributes to the characteristic flavor of these products. nih.govmdpi.com Research has shown that mutants of Z. rouxii resistant to the leucine analog 5,5,5-trifluoro-DL-leucine can produce significantly higher levels of this compound. nih.gov One such mutant, M21-10, produced a threefold higher level of this compound compared to the wild-type strain. This was attributed to the elimination of feedback inhibition of α-isopropylmalate synthase, a key enzyme in leucine biosynthesis. nih.gov While genetic tools for the targeted manipulation of Z. rouxii are available, much of the enhancement in this compound production has been achieved through classical mutagenesis and selection. researchgate.net
| Microorganism | Engineering Strategy | Key Findings | Fold Increase in this compound | Reference |
|---|---|---|---|---|
| Zygosaccharomyces rouxii | Mutagenesis and selection for 5,5,5-trifluoro-DL-leucine resistance | Elimination of feedback inhibition of α-isopropylmalate synthase | 3-fold | nih.gov |
Strategies for Pathway Optimization (e.g., Chromosome-based Pathways, Transporter Engineering)
To improve the stability and efficiency of engineered metabolic pathways, researchers are moving beyond plasmid-based expression systems. Integrating the genes for the this compound production pathway directly into the chromosome of S. cerevisiae creates more stable strains suitable for industrial applications. researchgate.net One study successfully constructed a chromosome-based leucine biosynthetic pathway, which, when coupled with the Ehrlich degradation pathway, led to the production of this compound. researchgate.netresearchgate.net
Transporter engineering is another powerful strategy for enhancing the production of metabolites. By overexpressing specific transporter proteins, the movement of key intermediates across cellular compartments can be optimized. In the context of this compound production in S. cerevisiae, the mitochondrial 2-isopropylmalate (α-IPM) transporter, OAC1, has been a key target. researchgate.netresearchgate.net Overexpression of this transporter facilitates the movement of α-IPM, a precursor to leucine and subsequently this compound, from the mitochondria to the cytosol where the downstream pathway enzymes are located. This not only boosts the flux towards this compound but also reduces the formation of byproducts like isobutanol. researchgate.netresearchgate.net
Artificial Protein Scaffolding for Enhanced Production
A cutting-edge strategy to enhance metabolic flux and product specificity is the use of artificial protein scaffolds. These scaffolds are designed to bring enzymes in a metabolic pathway into close proximity, thereby facilitating substrate channeling and preventing the diffusion of intermediates into competing pathways.
In a notable study, an artificial protein scaffold was used in S. cerevisiae to co-localize dihydroxyacid dehydratase and α-isopropylmalate synthase, two key enzymes in the pathway leading to this compound. nih.govresearchgate.net This spatial organization of enzymes resulted in a more than twofold improvement in this compound production. The best-performing strain yielded 522.76 mg/L of this compound. nih.govresearchgate.net This approach is particularly valuable for pathways with promiscuous enzymes, as it can help to channel intermediates towards the desired product. nih.govresearchgate.net
| Strategy | Enzymes Co-localized | Microorganism | Improvement in this compound Production | Final Titer (mg/L) | Reference |
|---|---|---|---|---|---|
| Artificial Protein Scaffold | Dihydroxyacid dehydratase and α-isopropylmalate synthase | Saccharomyces cerevisiae | > 2-fold | 522.76 | nih.govresearchgate.net |
Bioprocess Development and Fermentation Technologies
Optimizing the conditions under which microbial fermentations are carried out is as crucial as engineering the microbial strains themselves. Factors such as temperature, pH, and nutrient availability can have a profound impact on cell growth and product formation.
Fermentation Conditions and Optimization
The production of this compound is highly sensitive to fermentation parameters. For S. cerevisiae, temperature plays a significant role. While some studies on the production of isoamyl acetate (derived from this compound) found higher final concentrations at 15°C, the production rate was faster at 25°C. nih.gov Other research suggests an optimal temperature of around 28°C and a pH of 5.0 for certain yeast strains producing isoamyl acetate. google.com
The pH of the fermentation medium is another critical factor. Studies have shown that a pH of 3.5 can lead to unsatisfactory fermentation performance in some cases, while higher pH values may be more favorable. researchgate.net Aeration also influences the production of higher alcohols. Semi-aerobic conditions have been found to be optimal for the production of isoamyl acetate in some yeasts, with both fully aerobic and anaerobic conditions leading to lower yields. nih.gov
Nitrogen availability is also a key consideration. The addition of nitrogen sources can impact the production of higher alcohols, with some studies showing an optimal initial nitrogen content of around 200 mg/L for this compound synthesis. frontiersin.org The presence of certain inhibitors, such as sulfur dioxide (SO₂), can also affect higher alcohol production, with one study finding the highest yield at an SO₂ concentration of 60 mg/L. frontiersin.org
| Parameter | Organism/Process | Optimal Condition/Observation | Impact on this compound/Acetate Production | Reference |
|---|---|---|---|---|
| Temperature | Williopsis saturnus var. saturnus | 15°C for max concentration, 25°C for max rate | Higher final concentration at 15°C, faster production at 25°C | nih.gov |
| Temperature | Yeast for isoamyl acetate production | 28°C | Optimal for high yield | google.com |
| pH | Yeast for isoamyl acetate production | 5.0 | Optimal for high yield | google.com |
| Aeration | Williopsis saturnus var. saturnus | Semi-aerobic | Maximum isoamyl acetate concentration | nih.gov |
| Initial Nitrogen | Saccharomyces cerevisiae | ~200 mg/L | Optimal for this compound synthesis | frontiersin.org |
| Initial SO₂ | Saccharomyces cerevisiae | 60 mg/L | Highest yield of higher alcohols | frontiersin.org |
Substrate Utilization and Raw Material Considerations
The economic viability of microbial this compound production is heavily dependent on the cost and availability of raw materials. Research has focused on utilizing inexpensive and abundant feedstocks, including industrial byproducts and specific amino acids that serve as direct precursors.
Molasses: A byproduct of the sugar industry, sugarcane molasses is a rich source of fermentable sugars. Studies have investigated its use in this compound production, analyzing how fermentation conditions like pH and nutrient supplementation affect the yield of this compound and other fusel alcohols. researchgate.netsciety.orgresearchgate.net For instance, in fermentations of 25 °Brix molasses must, the interplay between pH, refrigeration, and supplementation was shown to significantly influence the formation of both this compound and isobutanol. researchgate.netsciety.org The average production of fusel oil from sugarcane molasses is estimated at 2.5 liters for every 1000 liters of ethanol (B145695) produced. researchgate.net
Fusel Oil: This byproduct of ethanol distillation is a primary source of this compound, often containing 60% to 80% by volume. researchgate.netresearchgate.net Rather than being a substrate for microbial synthesis, fusel oil is typically subjected to separation processes like distillation to purify the this compound. researchgate.netresearchgate.netmak.ac.ugacs.org High-purity this compound (up to 99.7%) can be recovered from fusel oil, making it a valuable raw material for the chemical industry. researchgate.netmak.ac.ug Some studies have explored adding fusel oil to fermentation media to boost the production of derived esters, such as isoamyl acetate. cu.edu.tr
L-Leucine: This amino acid is a direct precursor to this compound through the Ehrlich pathway in yeast. mdpi.comtandfonline.com The addition of L-leucine to fermentation media can significantly increase the production of this compound. mdpi.com In Saccharomyces cerevisiae, L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate (KIC), which is then decarboxylated and reduced to form this compound. nih.govfrontiersin.org Genetic engineering strategies often target the L-leucine biosynthetic pathway to enhance this conversion. nih.govnih.gov For example, creating mutant yeast strains with an α-isopropylmalate synthase (IPMS) that is less sensitive to feedback inhibition by L-leucine has been shown to result in the overproduction of this compound. nih.govfrontiersin.org
Table 1: Research Findings on this compound Production from Various Substrates
| Microorganism/Process | Substrate/Precursor | Key Findings | Yield/Titer | Reference(s) |
|---|---|---|---|---|
| Saccharomyces cerevisiae (mutant strain) | L-leucine pathway intermediate (α-ketoisocaproate) | Mutant with desensitized α-isopropylmalate synthase overproduced this compound. | 2.3-fold more this compound than parent strain. | frontiersin.org |
| Saccharomyces cerevisiae | Sugarcane Molasses | Fermentation conditions (pH, refrigeration, supplementation) significantly impact this compound formation. | Not specified. | researchgate.netsciety.org |
| Distillation Process | Fusel Oil | High-purity this compound can be efficiently recovered. | 99.5% - 99.7% purity. | researchgate.netmak.ac.ugacs.org |
| Williopsis saturnus | Beet Molasses + Fusel Oil | Addition of 1% fusel oil increased isoamyl acetate (derived from this compound) production. | 354 mg/L isoamyl acetate. | cu.edu.tr |
| Engineered E. coli co-culture | Microalgae Hydrolysates | Produced a mix of fusel alcohols, with a significant fraction of isopentanols. | Not specified for this compound alone. | researchgate.net |
Integrated Bioreactor Systems and Aeration Control
The design and operation of bioreactors are critical for maximizing the efficiency of microbial this compound production. Key considerations include integrating product removal to alleviate toxicity and precisely controlling aeration to direct metabolic flux.
Integrated bioreactor systems often incorporate in situ product removal (ISPR) techniques, such as gas stripping, to continuously remove this compound from the fermentation broth. nih.gov This is crucial because this compound is toxic to host cells even at low concentrations, which can inhibit growth and productivity. nih.govmdpi.com For example, in a study using an engineered E. coli strain, integrating batch fermentation with gas stripping enabled the production of over 50 g/L of isobutanol, a closely related higher alcohol, demonstrating the effectiveness of ISPR. nih.gov
Aeration control is another vital parameter. The metabolic pathway for this compound production can be influenced by the availability of dissolved oxygen. In yeast, fusel alcohol production occurs via the Ehrlich pathway, which can operate under different oxygen conditions. oup.com Controlled aeration is essential for maintaining optimal cell health and enzymatic activity. For instance, in the production of isoamyl acetate from this compound by Pichia fermentans, a well-aerated bioreactor operating at specific airflow and agitation speeds was shown to increase production by nearly 2.5-fold compared to previously reported values. rmiq.orgresearchgate.net However, excessive aeration can also be detrimental. rmiq.org Therefore, maintaining dissolved oxygen at a specific level, for instance above 20% by controlling stirrer speed and airflow, is a common strategy in bioreactor studies. nih.govoup.com
Table 2: Bioreactor Parameters and Their Impact on Higher Alcohol/Ester Production
| Organism | Product | Bioreactor System | Aeration/Control Strategy | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| Pichia fermentans | Isoamyl Acetate | Stirred-tank bioreactor with n-decane cap | Controlled airflow (0.71 vvm) and agitation (168 rpm) | Achieved 2.138 g/L, a 2.5-fold increase. Excessive aeration was negative. | rmiq.org |
| Engineered E. coli | Isobutanol | 1-L stirred-tank bioreactor with gas stripping (ISPR) | Airflow at 1.2 vvm; DO maintained >20% | Overcame product toxicity, achieving >50 g/L isobutanol. | nih.gov |
| Saccharomyces cerevisiae | Fusel Alcohols | Multiple fermentor system | Air supplied at 20 h⁻¹, DO >25% | Characterized fusel alcohol production on non-fermentable carbon sources. | oup.com |
| Metschnikowia pulcherrima & S. cerevisiae | Ethanol (reduced) | Applikon MiniBio bioreactors | Compressed air sparged at 2.5-10 VVH | Aeration reduced ethanol yield while increasing other byproducts. | csic.es |
Challenges and Future Directions in Sustainable Biosynthesis
Despite progress, several challenges hinder the industrial-scale production of this compound. A primary obstacle is the inherent toxicity of this compound to microbial hosts, which limits the achievable titer in fermentations. mdpi.com Another significant challenge is the low catalytic efficiency and substrate specificity of the enzymes involved in the biosynthetic pathways. nih.gov In S. cerevisiae, for example, engineered pathways for this compound often lead to the co-production of significant amounts of isobutanol due to the broad substrate acceptance of Ehrlich pathway enzymes. nih.gov
Future research is directed at several key areas to overcome these limitations:
Metabolic Engineering and Synthetic Biology: Advanced genetic tools are being used to re-engineer microbial metabolic pathways for higher yield and specificity. yeastgenome.org One innovative approach involves creating artificial protein scaffolds to bring key enzymes in the biosynthetic pathway into close proximity, thereby channeling intermediates towards the desired product and reducing byproduct formation. nih.govresearchgate.net A study implementing this strategy saw a more than two-fold improvement in this compound production in yeast. nih.govresearchgate.net
Strain Development: There is a continued focus on identifying and engineering robust microbial strains that exhibit higher tolerance to this compound. mdpi.com Understanding the molecular mechanisms of alcohol toxicity is crucial for developing such strains. mdpi.com
Enzyme Engineering: Improving the catalytic efficiency and selectivity of key enzymes, such as alcohol acetyltransferases (AATs) for ester production or decarboxylases and dehydrogenases in the Ehrlich pathway, remains a major goal. nih.govnih.gov
Ultimately, the sustainable biosynthesis of this compound will likely rely on a holistic approach that combines feedstock diversification, advanced metabolic engineering of robust microorganisms, and integrated, optimized bioreactor process designs. osti.gov
Biological and Cellular Interactions of Isoamyl Alcohol
Effects of Isoamyl Alcohol on Microbial Physiology and Metabolism
This compound, a higher alcohol produced during fermentation, significantly influences the physiological and metabolic activities of microorganisms, especially yeast. Its presence can trigger a spectrum of cellular reactions, ranging from toxic effects to adaptive responses.
The toxicity of this compound towards yeast cells is a complex process that affects multiple vital cellular structures and pathways. This toxicity is a key limiting factor in the microbial production of this compound for applications like biofuels. researchgate.netresearchgate.net
The primary targets for this compound-induced stress are the yeast's cell wall and plasma membrane. mdpi.com this compound can compromise the stability of the cell wall. researchgate.netmdpi.com Transcriptomic analyses have revealed that exposure to this compound leads to the downregulation of genes involved in cell wall structure, such as CCW12, BGL2, NCW2, and SUN4, indicating a weakening of this protective barrier. researchgate.netresearchgate.netmdpi.com
The plasma membrane's fluidity is also significantly altered. researchgate.netmdpi.com Similar to other alcohols, this compound can insert itself into the lipid bilayer, which increases membrane fluidity. mdpi.comresearchgate.net This disrupts the functions of membrane-bound proteins and increases the membrane's permeability to ions like protons, leading to a loss of cellular homeostasis. mdpi.commdpi.com In response to this stress, yeast cells down-regulate genes related to the synthesis of membrane components like ergosterol (B1671047) and fatty acids (ELO1, ERG2, OPI3), which may paradoxically lead to a further increase in membrane fluidity. mdpi.combiologists.com
This compound stress profoundly affects the energy metabolism of yeast. To survive, the cell requires more energy, which is reflected in the general upregulation of genes related to ATP biosynthesis. researchgate.netresearchgate.netmdpi.com This suggests that under this compound stress, more ATP is needed to maintain essential life activities. mdpi.com However, one key gene, CYC1, which encodes the electron carrier cytochrome c, is downregulated as this compound concentration increases, potentially impacting the efficiency of the electron transport chain. mdpi.com
The production of NADPH, a crucial molecule for biosynthetic reactions and combating oxidative stress, is also impacted. mdpi.comresearchgate.netasm.org Yeast cells respond to this compound by upregulating genes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as ZWF1, which catalyzes an NADPH-producing step. researchgate.netresearchgate.netmdpi.com This indicates an increased demand for NADPH to manage the stress induced by this compound. mdpi.com
The disruption of membrane integrity by this compound causes significant disturbances in ion homeostasis. researchgate.netmdpi.commdpi.com The increased permeability of the membrane can lead to uncontrolled ion movement, which is toxic to the cell. mdpi.com To counteract this, yeast upregulates the expression of genes related to ion transport, such as PMC1, which is involved in metal ion transport. researchgate.netresearchgate.netmdpi.com Maintaining ion homeostasis is a protective mechanism against this compound stress, but it is an energy-intensive process that further strains the cell's resources. researchgate.netresearchgate.netmdpi.com
Yeast employs a variety of stress response and adaptation mechanisms to cope with the toxicity of this compound. A primary response involves activating gene expression related to energy production and ion homeostasis to play a protective role. researchgate.netresearchgate.netmdpi.commdpi.com Cells also attempt to manage the stress by altering their membrane composition, although the downregulation of fatty acid and ergosterol synthesis genes suggests a complex and perhaps counterintuitive response under this compound pressure. mdpi.comresearchgate.net
Another key adaptation involves managing protein damage. Stress conditions like exposure to alcohols can cause proteins to denature and aggregate. researchgate.net Yeast cells activate chaperone proteins, such as heat-shock proteins, which help to refold damaged proteins or target them for degradation, thus maintaining cellular function. nih.gov Furthermore, fusel alcohols like this compound can inhibit the initiation of translation, a process mediated by the translation initiation factor eIF2B, as a cellular stress response. nih.gov
This compound can induce significant changes in yeast morphology, most notably the transition from a unicellular budding form to a filamentous or pseudohyphal form. nih.govscielo.brnih.gov This morphological switch is a known response to various environmental stresses, including the presence of fusel alcohols. nih.govscielo.brresearchgate.net This change is characterized by cell elongation and alterations in the budding pattern, leading to the formation of chains of cells that remain attached. nih.govscielo.br
This transition is not merely a passive response to toxicity but an active, regulated process. It involves the activation of the morphogenesis checkpoint, requiring the activity of proteins like Swe1 and the cell integrity MAP kinase Slt2 (Mpk1). biologists.comnih.gov this compound exposure leads to an increase in cell wall chitin (B13524) content and a higher number of mitochondria, suggesting a metabolic shift accompanies the morphological change. nih.govoup.com The formation of pseudohyphae may be a foraging strategy, allowing the yeast to explore its environment for more favorable conditions when faced with the stress of this compound. biologists.comresearchgate.net While flocculation, the aggregation of cells, is also a known yeast response to stress, the specific induction by this compound is linked to the broader phenomenon of filamentous growth, which can be influenced by mutations in genes like FLO8 that also control flocculation. scielo.br
Compound and Gene Name Directory
| Name | Type |
| This compound | Chemical Compound |
| ATP | Chemical Compound |
| NADPH | Chemical Compound |
| Protons (H+) | Ion |
| Ergosterol | Chemical Compound |
| Fatty acids | Chemical Compound |
| Cytochrome c | Protein |
| CCW12 | Gene |
| BGL2 | Gene |
| NCW2 | Gene |
| SUN4 | Gene |
| ELO1 | Gene |
| ERG2 | Gene |
| OPI3 | Gene |
| CYC1 | Gene |
| ZWF1 | Gene |
| PMC1 | Gene |
| FLO8 | Gene |
| Swe1 | Protein |
| Slt2 (Mpk1) | Protein |
| eIF2B | Protein Complex |
Summary of Research Findings: this compound's Effects on Yeast
| Biological Process | Specific Effect | Observed Mechanism / Gene Regulation | References |
| Cellular Toxicity | Cell Wall Destabilization | Downregulation of cell wall-related genes (CCW12, BGL2, NCW2, SUN4). | researchgate.netresearchgate.netmdpi.com |
| Membrane Fluidity Increase | Intercalation into the plasma membrane; downregulation of ergosterol and fatty acid synthesis genes (ERG2, ELO1). | mdpi.commdpi.combiologists.com | |
| Energy Metabolism Stress | Upregulation of ATP biosynthesis genes; downregulation of electron transport chain gene CYC1. | researchgate.netresearchgate.netmdpi.com | |
| Redox Imbalance | Upregulation of NADPH biosynthesis gene ZWF1 in the pentose phosphate pathway. | researchgate.netresearchgate.netmdpi.com | |
| Ion Homeostasis Disruption | Increased membrane permeability; upregulation of ion transporter gene PMC1. | researchgate.netresearchgate.netmdpi.commdpi.com | |
| Stress Response | Adaptation | Activation of energy production and ion homeostasis pathways. | mdpi.commdpi.com |
| Protein Synthesis Regulation | Inhibition of translation initiation via the eIF2B factor. | nih.gov | |
| Morphological Changes | Pseudohyphae Formation | Induction of filamentous growth through cell elongation and changes in budding pattern. | nih.govscielo.brnih.gov |
| Checkpoint Activation | Requires the activity of Swe1 and the MAP kinase Slt2 (Mpk1). | biologists.comnih.gov | |
| Cellular Restructuring | Accompanied by an increase in mitochondrial content and cell wall chitin. | nih.govoup.com |
Cellular Toxicity Mechanisms in Yeast
Role as a Xenobiotic Metabolite and Saccharomyces cerevisiae Metabolite
This compound, also known as 3-methyl-1-butanol, is recognized for its roles as both a xenobiotic metabolite and a key metabolite in the yeast Saccharomyces cerevisiae. atamankimya.comnih.govatamankimya.comatamanchemicals.com As a xenobiotic metabolite, it is a substance foreign to an organism that is processed by metabolic pathways. atamankimya.comnih.gov
In the context of Saccharomyces cerevisiae, this compound is a significant natural product of fermentation. atamankimya.com It is one of the primary higher alcohols, often referred to as fusel alcohols, produced during the fermentation of sugars and starches. atamankimya.comechemi.com The formation of this compound in yeast is primarily accomplished through the Ehrlich pathway, a metabolic route for the catabolism of amino acids. mdpi.com Specifically, this compound is derived from the amino acid L-leucine. mdpi.com The pathway involves the transamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate (KIC). asm.org This intermediate is then decarboxylated to an aldehyde, which is subsequently reduced to this compound. frontiersin.org
The production of this compound and other higher alcohols is a crucial aspect of the flavor and aroma profile of fermented beverages like beer, wine, and spirits. atamankimya.commdpi.com However, the accumulation of this compound can also have an inhibitory effect on the growth and metabolism of S. cerevisiae itself, which is a significant consideration in the industrial production of this alcohol via microbial fermentation. mdpi.com Studies have shown that changes in the redox state (NADH/NADPH balance) within the yeast cell can significantly impact the production of volatile compounds derived from KIC, including this compound. asm.org
Antimicrobial Properties and Mechanisms of Action
This compound exhibits broad-spectrum antimicrobial activity, demonstrating inhibitory effects against a variety of microorganisms, including bacteria and fungi. nih.govresearchgate.netnih.gov It is recognized as an antifungal agent and an antibacterial compound produced by some species of Bacillus. nih.govresearchgate.net
Research has shown that volatile this compound can inhibit the growth of numerous yeast and bacterial strains. nih.govinnocua.net Studies comparing its activity with its ester, isoamyl acetate (B1210297), found that while both are effective, this compound often has a lower minimum inhibitory dose. nih.govinnocua.net For instance, bacteria such as Escherichia coli and Acetobacter aceti have been shown to be particularly sensitive to this compound. nih.govinnocua.net
The general mechanism of action for alcohols as antimicrobial agents involves the denaturation and coagulation of cellular proteins and damage to cell membranes. nih.govcontecinc.com The presence of water is crucial for this activity, as it facilitates the permeation of the cell membrane. contecinc.com Once inside the cell, the alcohol can cause coagulation of cytoplasmic components and cell lysis. contecinc.com
Specifically for this compound, its mechanism involves damaging microbial cell membranes and inactivating membrane proteins. nih.govresearchgate.net This disruption impairs essential cellular functions like respiration. nih.govresearchgate.net In studies involving E. coli, it was observed that the related compound isoamyl acetate is hydrolyzed by bacterial esterases into this compound and acetic acid. nih.govresearchgate.net These two resulting compounds then act to damage the cell membrane, leading to a loss of respiratory function. nih.govresearchgate.net
The table below summarizes the antimicrobial activity of volatile this compound against various microorganisms.
| Microorganism | Type | Minimum Inhibitory Dose (μl/dish) | Minimum Bactericidal/Fungicidal Dose (μl/dish) |
| Candida albicans | Yeast | 20 | 80 |
| Zygosaccharomyces bailii | Yeast | 20 | >80 |
| Kluyveromyces marxianus | Yeast | 20 | 80 |
| Saccharomyces cerevisiae | Yeast | 20 | 80 |
| Pichia anomala | Yeast | 20 | 80 |
| Escherichia coli | Gram-negative Bacteria | 20 | 20 |
| Acetobacter aceti | Gram-negative Bacteria | 20 | 40 |
| Bacillus subtilis | Gram-positive Bacteria | 40 | >80 |
| Staphylococcus aureus | Gram-positive Bacteria | 40 | 80 |
Applications and Derivatives of Isoamyl Alcohol in Advanced Research
Applications in Nucleic Acid Research and Molecular Diagnostics
In the realm of molecular biology, isoamyl alcohol is a key reagent, particularly in the purification of DNA and RNA. It is most commonly used as a component of the phenol (B47542):chloroform:this compound mixture for extracting nucleic acids from cell lysates. thermofisher.comnih.gov
Role in DNA and RNA Purification Methodologies.labmartgh.comlabmartgh.com
The combination of phenol, chloroform, and this compound is a widely used solution for separating proteins from nucleic acid preparations. mpbio.comatamanchemicals.com This mixture, typically in a 25:24:1 ratio, effectively denatures and separates proteins from the aqueous phase containing the DNA or RNA. thermofisher.commpbio.comatamankimya.com
While phenol is effective at denaturing many proteins, it does not completely inactivate ribonucleases (RNases), enzymes that can degrade RNA. nih.govatamanchemicals.comsigmaaldrich.com The addition of this compound to the extraction mixture helps to further inhibit RNase activity, protecting the integrity of RNA samples during purification. mpbio.comatamanchemicals.comatamankimya.com It also aids in preventing the solubilization of long RNA molecules, especially those with lengthy poly(A) tails, in the phenol phase. mpbio.comatamankimya.com
During the vigorous mixing required for effective protein extraction, the formation of foam can be a significant issue, leading to poor phase separation and sample loss. This compound acts as an anti-foaming agent, reducing the surface tension and preventing the formation of stable emulsions between the aqueous and organic layers. atamanchemicals.comatamankimya.comquora.com This ensures a clean and distinct interface, facilitating the recovery of the aqueous phase containing the purified nucleic acids. quora.com
Utility in Bacterial Diagnostic Assays (e.g., Kovac's Reagent for Indole (B1671886) Test).labmartgh.comlabmartgh.comsigmaaldrich.com
This compound is a critical component of Kovac's reagent, which is used in the indole test to identify bacteria capable of converting tryptophan into indole. atamankimya.comwikipedia.orgmicrobiotech.dz The reagent consists of this compound, para-dimethylaminobenzaldehyde (DMAB), and concentrated hydrochloric acid. wikipedia.orgmicrobiotech.dz In the test, the this compound layer extracts the indole produced by the bacteria, and the DMAB reacts with the extracted indole to produce a characteristic red-colored complex, indicating a positive result. wikipedia.orgsigmaaldrich.com This test is fundamental in the identification and differentiation of various microorganisms, including E. coli. wikipedia.orgmicrobiotech.dz
Biorefinery and Biofuel Research
This compound is gaining attention as a promising candidate in the field of renewable energy, particularly as a biofuel. researchgate.net It can be produced from lignocellulosic biomass through fermentation processes, making it a sustainable alternative to fossil fuels. rsc.org
Potential as a Gasoline Surrogate and Jet Fuel Precursor.researchgate.netmdpi.comdntb.gov.ua
With a higher energy density (approximately 28.5 MJ/L) compared to ethanol (B145695) (around 21 MJ/L), this compound offers more power per unit volume. atamanchemicals.com It is also less hygroscopic than ethanol, meaning it absorbs less water from the atmosphere, and it mixes more readily with hydrocarbons. atamanchemicals.com These properties make it a viable "drop-in" biofuel that can be blended with gasoline in conventional spark-ignition engines. researchgate.net Research has shown that blends of this compound with gasoline can lead to a reduction in harmful emissions such as carbon monoxide (CO), nitrogen oxides (NOx), and hydrocarbons (HC). researchgate.net
Furthermore, this compound serves as a valuable precursor for the synthesis of high-performance jet fuels. mdpi.comresearchgate.net Through catalytic processes like dehydration and oligomerization, this compound can be converted into molecules suitable for use as jet fuel surrogates. mdpi.comresearchgate.net
Performance in Compression Ignition Engines and Exhaust Emission Studies
The investigation of this compound as a component in diesel fuel blends for compression ignition (CI) engines has revealed significant impacts on engine performance and exhaust emissions. vinca.rs Studies have been conducted by blending this compound with diesel fuel at various percentages, typically 5%, 10%, and 20% by volume (referred to as D5, D10, and D20, respectively). vinca.rsresearchgate.net
In terms of engine performance, the addition of this compound generally leads to a reduction in key output metrics. vinca.rs As the proportion of this compound in the blend increases, there is a corresponding decrease in engine power and torque. vinca.rsresearchgate.net For instance, experiments have shown power reductions of 12-20% and torque reductions of 8-25% across different engine speeds. vinca.rs Specifically, a D20 blend resulted in a 20.55% decrease in engine power and a 25.8% decrease in engine torque. vinca.rs This is primarily attributed to the lower calorific value of this compound compared to conventional diesel fuel. vinca.rsresearchgate.net Consequently, the brake-specific fuel consumption (BSFC) tends to increase with higher alcohol concentrations. vinca.rsdergipark.org.tr
Conversely, the use of this compound blends has demonstrated notable benefits in reducing harmful exhaust emissions. vinca.rs The oxygen-rich nature of this compound promotes more complete combustion, leading to a significant decrease in hydrocarbon (HC), carbon monoxide (CO), and smoke opacity emissions. vinca.rsdergipark.org.tr Research indicates that HC emissions can be reduced by 6-44% and smoke opacity by 9-36%, depending on the blend ratio and engine operating conditions. vinca.rs With a D20 blend, HC emissions were reduced by as much as 44.57% and smoke opacity by 36.5%. vinca.rs Furthermore, nitrogen oxide (NOx) emissions, which are typically formed at high combustion temperatures, were also found to decrease by 1-10%. vinca.rs The reduction in NOx is linked to the lower cetane number and higher latent heat of vaporization of this compound, which can lead to lower in-cylinder temperatures. vinca.rsresearchgate.net
| Parameter | D10 Blend (10% this compound) | D20 Blend (20% this compound) |
|---|---|---|
| Engine Power Reduction | 15.19% | 20.55% |
| Engine Torque Reduction | 14.86% | 25.8% |
| BSFC Increase | 20.33% | 24.63% |
| HC Emission Reduction | 28.25% | 44.57% |
| NOx Emission Reduction | 7.2% | 10.81% |
| Smoke Opacity Reduction | 22.45% | 36.5% |
Integration into Sustainable Fuel Production Chains and Bioethanol Blends
This compound is a significant component of fusel oil, a by-product generated during the fermentation process of bioethanol production. epcmholdings.com For every 1000 kg of ethyl alcohol distilled, approximately 6.4 liters of fusel oil are produced. epcmholdings.com This makes fusel oil a readily available and inexpensive source for obtaining this compound, positioning it as a promising candidate for sustainable fuel production. epcmholdings.commdpi.com The utilization of this waste stream adds economic value to the bioethanol industry and contributes to a circular economy by converting a by-product into a valuable fuel component. epcmholdings.comnih.gov
The integration of this compound into fuel supplies is often achieved through blending with gasoline or diesel. nih.gov As a higher alcohol, it possesses several advantageous properties compared to ethanol, such as higher energy density, lower water miscibility, and a higher octane (B31449) number, making it a suitable blend component for spark-ignition engines. researchgate.netepcmholdings.com Research has explored its use in ternary blends with gasoline and ethanol. repec.org For instance, blends of gasoline, this compound, and ethanol (e.g., P5E15, containing 5% this compound and 15% ethanol) have been studied for their performance and emission characteristics. repec.org
These studies aim to leverage the benefits of different alcohols to create an optimal fuel blend. repec.org The inclusion of this compound can improve the properties of ethanol-gasoline blends. repec.org Governments and regulatory bodies are increasingly promoting the use of biofuels through blending mandates to reduce dependence on fossil fuels and mitigate environmental impact. tandfonline.com Policies such as India's push for 20% ethanol blending (E20) create a favorable environment for the large-scale production and use of alcohols like this compound derived from sustainable sources. tandfonline.com The ongoing development in biotechnology aims to improve the efficiency of producing bioderived alcohols, further cementing their role as a cleaner alternative in the global energy landscape. nih.gov
Enzymatic Synthesis of this compound Derivatives
Production of Isoamyl Acetate (B1210297) via Lipase (B570770) Catalysis
The enzymatic synthesis of isoamyl acetate, a commercially important flavor ester with a characteristic banana-like aroma, represents a green and efficient alternative to traditional chemical synthesis. mdpi.comsrce.hr This biocatalytic route involves the esterification of this compound with an acyl donor, most commonly acetic acid or its derivatives like vinyl acetate, catalyzed by lipases. mdpi.comsrce.hr Lipases, particularly from sources like Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Thermomyces lanuginosus, are widely employed due to their high catalytic efficiency and stability under mild reaction conditions. tandfonline.comicm.edu.pl
The synthesis is frequently performed in solvent-free systems or in organic solvents like n-hexane or cyclohexane. tandfonline.comicm.edu.pl Solvent-free systems are advantageous as they reduce processing costs and environmental impact. researchgate.net The use of immobilized enzymes is preferred as it facilitates easy separation of the catalyst from the reaction mixture, allowing for enzyme reuse and continuous process design, which is crucial for industrial applications. mdpi.comicm.edu.pl
The reaction mechanism involves the lipase activating the acyl donor, followed by a nucleophilic attack by the hydroxyl group of this compound to form the ester. mdpi.com When using vinyl acetate as the acyl donor in a transesterification reaction, the process is often irreversible, which can lead to higher product yields. srce.hr Research has demonstrated high conversion rates, with some studies achieving yields of up to 95% under optimized conditions. srce.hricm.edu.pl This biocatalytic approach is favored for producing food-grade esters, as it is considered more "natural" by consumers compared to chemical methods that use harsh acid catalysts. mdpi.comsrce.hr
Optimization of Enzymatic Esterification Parameters
Achieving high yields in the enzymatic synthesis of isoamyl acetate requires careful optimization of several reaction parameters. Key variables that significantly influence the esterification process include temperature, enzyme concentration, substrate molar ratio (acid to alcohol), and reaction time. tandfonline.comresearchgate.net
Temperature: The reaction temperature affects both the reaction rate and the stability of the lipase. Studies have shown that for many common lipases like Novozym 435, the optimal temperature is typically in the range of 30°C to 50°C. tandfonline.comresearchgate.net For instance, one study identified an optimal temperature of 43.2°C, while another found that ester yield increased up to 40°C and then decreased. tandfonline.comresearchgate.net
Enzyme Concentration: The amount of lipase catalyst directly impacts the reaction rate. Increasing the enzyme loading generally accelerates the synthesis, but only up to a certain point, after which the increase in yield becomes marginal and economically unviable. tandfonline.comresearchgate.net Optimal enzyme concentrations reported in the literature vary, with values ranging from 4% to 16% (w/w or w/v) depending on the specific enzyme preparation and reaction system. srce.hrtandfonline.com
Substrate Molar Ratio: The molar ratio of the acyl donor (e.g., acetic acid) to this compound is a critical parameter. tandfonline.com While a stoichiometric ratio of 1:1 is required for the reaction, using an excess of one substrate can shift the equilibrium towards product formation. However, a very high concentration of acid can sometimes inhibit the enzyme. tandfonline.comresearchgate.net Research has found that the acid/alcohol molar ratio is often the most effective parameter, with optimal ratios reported to be around 0.52. tandfonline.comtandfonline.com
Reaction Time: The duration of the reaction determines the final conversion. The optimal reaction time is the point at which equilibrium is reached or the desired yield is achieved. Studies have reported optimal times ranging from just 30 minutes to 8 hours to achieve maximum esterification. srce.hrresearchgate.net
Response surface methodology (RSM) is a common statistical tool used to systematically investigate the combined effects of these parameters and determine the optimal conditions for maximizing isoamyl acetate yield. tandfonline.comresearchgate.netresearchgate.net
| Lipase Source | Parameter | Optimal Value | Resulting Yield/Concentration | Reference |
|---|---|---|---|---|
| Candida antarctica (Novozym 435) | Temperature | 43.2 °C | 3.5 mmol ester/g mixture | tandfonline.comtandfonline.com |
| Enzyme Amount | 8.15% (w/w) | |||
| Acid/Alcohol Mole Ratio | 0.52 | |||
| Reaction Time | 5.27 hr | |||
| Candida antarctica | Temperature | 34.8 °C | ~100% Yield | researchgate.net |
| Enzyme Amount | 1.04 g | |||
| Reaction Time | 0.5 hr | |||
| Rhizopus oryzae (immobilized) | Temperature | 40 °C | 95% Conversion | srce.hr |
| Enzyme Amount | 16% (m/v) | |||
| Reaction Time | 8 hr | |||
| Thermomyces lanuginosus (TLL-PCMCs) | Temperature | 50 °C | 95% Yield | icm.edu.plbibliotekanauki.pl |
| Enzyme Amount | 30 mg | |||
| Vinyl Acetate/Isoamyl Alcohol Molar Ratio | 3.0 | |||
| Reaction Time | 360 min |
Bioreactor Design for Ester Synthesis
The transition from laboratory-scale synthesis to industrial production of isoamyl acetate necessitates the development of efficient bioreactor systems. The design of these reactors focuses on maximizing productivity, ensuring enzyme stability, and facilitating product recovery. researchgate.netmdpi.com
One common approach is the use of a fluidized bed reactor , where the immobilized enzyme particles are suspended by an upward flow of the substrate mixture. researchgate.net This design offers excellent mass transfer characteristics and prevents clogging. A study utilizing a fluidized bed reactor with an immobilized Aspergillus oryzae lipase for the transesterification of this compound demonstrated a significant improvement in reaction conversion compared to a batch reactor. researchgate.net This was achieved by implementing a liquid-gas biphasic system for the continuous removal of ethanol (a reaction by-product), which shifted the equilibrium towards ester formation, resulting in a conversion of 89.55%. researchgate.net
Pervaporation Membrane Reactors (PVMRs) represent another advanced bioreactor configuration. mdpi.com In a PVMR, the reaction vessel is coupled with a membrane that selectively removes a by-product, typically water, from the reaction medium. mdpi.com This in-situ removal of water drives the esterification reaction forward, overcoming equilibrium limitations and leading to higher yields. mdpi.com Studies have analyzed various PVMR configurations, including integrated fixed-bed and slurry-pervaporator reactors. The integrated plug flow reactor-pervaporation reactor (IFBPVMR) was identified as providing the best performance, with predictions of ester yields as high as 0.94. mdpi.com
For microbial production of isoamyl acetate, where yeasts like Pichia fermentans are used, bioreactor design focuses on controlling fermentation parameters such as aeration and agitation. rmiq.orgrmiq.org Studies have shown that controlling the airflow and agitation speed is crucial for enhancing biosynthesis. rmiq.org A well-aerated bioreactor operating at optimal conditions (e.g., 0.71 vvm airflow and 168 rpm agitation) achieved a 2.5-fold increase in isoamyl acetate production compared to previous reports. rmiq.org These systems may also incorporate in-situ product removal, for example, by using a layer of n-decane to trap the volatile ester, thereby reducing product inhibition and simplifying recovery. rmiq.orgrmiq.org
Other Value-Added Esters and Chemical Intermediates
Beyond isoamyl acetate, this compound serves as a versatile platform for the enzymatic synthesis of a range of other value-added esters, which have applications as flavor and fragrance compounds in the food, cosmetic, and pharmaceutical industries. jmb.or.krnih.gov The synthesis typically involves the esterification of this compound with various fatty acids, catalyzed by lipases. jmb.or.kr
Isoamyl Butyrate (B1204436): This ester, known for its pear or apricot-like flavor, is synthesized by reacting this compound with butyric acid. jmb.or.krscielo.br Lipases such as Lipozyme TL IM (from Thermomyces lanuginosus) and cutinases from Rhodococcus bacteria have been effectively used as catalysts. jmb.or.krredalyc.org Docking model studies have shown that butyric acid is a highly suitable substrate for certain enzymes due to its favorable binding energy and proximity to the active site. jmb.or.krnih.gov Optimization studies for isoamyl butyrate production have achieved high conversion rates, with yields reaching up to 96% under optimal conditions in organic solvents like hexane. redalyc.org
Other Fatty Acid Isoamyl Esters (FAIEs): Research has explored the synthesis of a homologous series of isoamyl esters using fatty acids of varying chain lengths, including hexanoic, octanoic, and decanoic acids. jmb.or.krnih.gov A cutinase from Rhodococcus was used to successfully synthesize isoamyl hexanoate, isoamyl octanoate, and isoamyl decanoate. jmb.or.kr
Furthermore, complex mixtures of fatty acids, such as those derived from soybean oil deodorizer distillate (SODD), can be esterified with this compound to produce fatty acid isoamyl monoesters. mdpi.com These products are being investigated as renewable and ecofriendly base stocks for lubricants due to their favorable properties, such as high viscosity indices and low pour points. mdpi.com The enzymatic process, often catalyzed by lipases like Eversa from Thermomyces lanuginosus, allows for the conversion of a low-cost industrial by-product (SODD) into a high-value biolubricant. mdpi.com
The enzymatic approach offers a sustainable method for producing these various esters under mild conditions, yielding high-purity products suitable for diverse industrial applications. jmb.or.krnih.gov
Role in Flavor and Fragrance Science
This compound, also known as 3-methyl-1-butanol, is a significant compound in the field of flavor and fragrance science. atamankimya.com It is a colorless liquid with a characteristic odor that is often described as resembling pear drops. atamankimya.com This alcohol is utilized both for its own aromatic properties and as a crucial precursor in the synthesis of various flavor and fragrance esters. seqens.comallanchem.com Its natural occurrence in many fermented products and fruits, combined with its utility in creating synthetic flavors, makes it a versatile ingredient in the food, beverage, and cosmetic industries. allanchem.comsigmaaldrich.com
Contribution to Aroma Profiles in Fermented Products
In the production of alcoholic beverages like whiskey, this compound is a predominant higher alcohol. mdpi.com Research on whiskeys fermented from different grains, such as barley, wheat, highland barley, and sorghum, has shown that this compound is a major aroma component, with concentrations ranging from 231.59 to 281.39 mg/L. mdpi.comnih.gov It provides a characteristic whiskey-like and fruity aroma. mdpi.com Similarly, in wine, this compound can contribute fruity and floral notes. oenobrands.com In certain meads, this compound has been identified as one of the most predominant higher alcohols, contributing a rather bitter fruity flavor. agriculturejournals.cz
The formation of this compound during fermentation is a result of the metabolic activity of yeast, specifically through the catabolism of the amino acid leucine (B10760876). sigmaaldrich.com The concentration and impact of this compound on the final aroma profile can be influenced by various factors, including the yeast strain used, fermentation temperature, and the composition of the raw materials. oenobrands.comagriculturejournals.cz For instance, in a study on meads, the type of honey used was found to influence the production of higher alcohols, including this compound. agriculturejournals.cz
Beyond alcoholic beverages, this compound is also a key aroma compound in other fermented products. For example, it has been identified as a crucial intermediate in the fermentation of Flos Sophorae by Debaryomyces hansenii, contributing to the unique aroma of the final product. sigmaaldrich.com It is also recognized as one of the main aroma and flavor constituents in fruits like bananas and karanda, as well as in whey spirit. sigmaaldrich.com
Table 1: Concentration of this compound in Various Fermented Beverages
| Fermented Product | Grain/Raw Material | Concentration of this compound (mg/L) | Associated Aroma Description |
|---|---|---|---|
| Whiskey | Barley, Wheat, Highland Barley, Sorghum | 231.59 - 281.39 | Fruity, Whiskey-like |
| Mead | Honey | 2.15 - 11.41 | Bitter fruity |
Production of Synthetic Flavoring Agents
This compound serves as a vital raw material in the industrial production of synthetic flavoring agents, primarily through esterification reactions. seqens.comatamankimya.com These synthetic esters are widely used in the food industry to impart or enhance fruity aromas in a variety of products. nih.gov The process of creating these "nature-identical" flavors often involves reacting this compound with a carboxylic acid, a reaction that can be catalyzed chemically or enzymatically. mdpi.comunimi.it
One of the most well-known esters derived from this compound is isoamyl acetate, which is famous for its strong banana-like aroma and flavor. oenobrands.comscimplify.com This ester is a principal ingredient in the production of banana oil, which is used extensively as a flavoring in the food industry. atamankimya.comatamankimya.com The synthesis of isoamyl acetate can be achieved through the direct esterification of this compound with acetic acid. unimi.it Research has demonstrated that a controlled, gradual supply of this compound can enhance the production of isoamyl acetate in solid-state fermentation processes, highlighting its importance in industrial biotechnology for flavor enhancement. sigmaaldrich.com
Besides isoamyl acetate, this compound is a precursor to a range of other synthetic fruit flavors. It is used in the preparation of flavors such as apricot, cherry, plum, orange, and malt. atamankimya.comseqens.com For instance, isoamyl butyrate, synthesized from this compound and butyric acid, possesses pear, apricot, and banana-like flavors. mdpi.com Similarly, other isoamyl fatty acid esters (IAFEs), including isoamyl hexanoate, isoamyl octanoate, and isoamyl decanoate, are also used as fruity flavor compounds. researchgate.netnih.gov
The synthesis of these flavor esters can be carried out using various methods. Enzymatic synthesis, employing lipases from microorganisms like Rhizopus oryzae or Rhodococcus, is a growing area of interest as it can allow the resulting flavors to be labeled as "natural". mdpi.comresearchgate.net Studies have optimized conditions for the enzymatic synthesis of esters like isoamyl butyrate, even demonstrating the feasibility of using fusel oil, a by-product of ethanol fermentation rich in this compound, as a cost-effective substrate. mdpi.com
Table 2: Synthetic Flavor Esters Derived from this compound
| Ester Name | Reactants | Characteristic Aroma |
|---|---|---|
| Isoamyl Acetate | This compound, Acetic acid | Banana |
| Isoamyl Butyrate | This compound, Butyric acid | Pear, Apricot, Banana |
| Isoamyl Hexanoate | This compound, Hexanoic acid | Fruity |
| Isoamyl Octanoate | This compound, Octanoic acid | Fruity |
| Isoamyl Decanoate | This compound, Decanoic acid | Fruity |
Emerging and Miscellaneous Research Applications
Beyond its well-established role in the flavor and fragrance industry, this compound is finding increasing application in various areas of advanced research, including analytical chemistry and chemical synthesis. atamankimya.comallanchem.com
Analytical Methodologies in Pharmaceutical and Metabolite Analysis (e.g., HPLC)
This compound is utilized in several analytical methodologies, particularly in the preparation and analysis of biological and pharmaceutical samples. mpbio.combiobasic.com It is often employed in High-Performance Liquid Chromatography (HPLC) for the analysis of various pharmaceuticals and metabolites. mpbio.combiobasic.com
One notable application is its use as an extraction solvent. For instance, a method has been developed for the determination of phenol in human urine samples where, after acid hydrolysis, free phenol is extracted using this compound. tandfonline.com The sample is then further processed and analyzed by an isocratic HPLC system. tandfonline.com This method demonstrates good recovery and reproducibility for phenol quantification. tandfonline.com
In the realm of molecular biology and metabolite analysis, this compound plays a role in sample preparation. It has been used in the analysis of oxidized and reduced pyridine (B92270) nucleotides and adenylates from mitochondria, where it is a component of the organic phenol extraction mixture. mpbio.combiobasic.com Furthermore, this compound is a key ingredient in the widely used phenol:chloroform:this compound mixture for the purification of DNA. biobasic.com In this context, it helps to inhibit RNase activity and prevent the foaming of the solution during the extraction process. biobasic.com
Specialized Solvent Applications in Chemical Synthesis
The solvent properties of this compound make it a valuable medium for various chemical reactions and synthesis processes. allanchem.comatamankimya.com It is considered a specialty solvent with a solvency power that falls between common hydrocarbon solvents and lower molecular weight ketones. seqens.com Its moderate polarity and ability to dissolve oils, resins, and waxes contribute to its versatility. allanchem.com
In chemical synthesis, this compound can act as a reagent or a precursor for producing valuable intermediates. allanchem.com For example, it is used as a solvent in the hydrogenation of isovaleraldehyde (B47997) to produce high-purity this compound itself, where it is part of the feed solution. google.com It is also employed as a solvent in the production of various esters, not just for flavor and fragrance, but also for other industrial applications. seqens.com
Furthermore, this compound is used as a solvent in the synthesis of pharmaceuticals and other specialty chemicals. allanchem.comatamankimya.com It can serve as a reaction medium in the synthesis of compounds like isoamyl salicylate, which is used in soaps and cosmetic fragrances, and in the purification of phosphoric acid where it acts as an extraction solvent. atamanchemicals.com Its utility extends to the manufacturing of various other compounds, indicating its broad applicability as a specialized solvent in chemical synthesis. atamankimya.com
Recovery and Purification Technologies for Isoamyl Alcohol
Advanced Separation Techniques
Modern separation science offers several advanced techniques to overcome the challenges associated with purifying isoamyl alcohol, particularly from dilute aqueous solutions like fermentation broths where its concentration is typically low (2-5%). mdpi.com
Membrane distillation (MD) has emerged as a promising alternative for concentrating this compound. mdpi.com This process uses a hydrophobic membrane to separate volatile compounds based on differences in vapor pressure, which is driven by a temperature gradient across the membrane. mdpi.com A significant challenge in this process is that this compound has a lower vapor pressure than water. mdpi.com To achieve effective separation, the membrane must preferentially transport this compound. mdpi.com
A recent advancement in this area is the use of Graphene Oxide Immobilized Membranes (GOIMs). mdpi.comresearchgate.netdntb.gov.ua A 2024 study reported on the use of GOIMs for this compound recovery from an aqueous matrix using air-sparged membrane distillation (ASMD). mdpi.comnih.gov The graphene oxide on the membrane surface provides functional sites (-OH and -COOH) that preferentially adsorb this compound, which is then rapidly desorbed due to the temperature gradient, facilitating its transport through the membrane pores. mdpi.com This active sorption-desorption mechanism leads to highly selective separation. mdpi.comnih.gov In contrast, a conventional Polytetrafluoroethylene (PTFE) membrane showed minimal separation capabilities. mdpi.comresearchgate.net
The study demonstrated that the GOIM could achieve a high separation factor of up to 6.7 and an this compound flux as high as 1.12 kg/m ²h. mdpi.comresearchgate.netdntb.gov.uanih.gov The use of air sparging on the feed side further enhanced the volatilization of this compound. mdpi.com
Table 1: Research Findings on this compound Separation using Graphene Oxide Immobilized Membrane (GOIM)
| Parameter | Value/Finding | Source |
| Membrane Type | Graphene Oxide Immobilized Membrane (GOIM) on a PTFE substrate | mdpi.com |
| Process | Air-Sparged Membrane Distillation (ASMD) | mdpi.comresearchgate.net |
| Max. Separation Factor | 6.7 | mdpi.comresearchgate.netnih.gov |
| Max. This compound Flux | 1.17 kg/m ²h | mdpi.com |
| Mechanism | Preferential sorption of this compound on graphene oxide functional sites | mdpi.com |
| Optimal Operating Conditions | Temperature: 77.8 °C; Flow Rate: 195 mL/min; Concentration: 2.6 w/w% | mdpi.com |
| Predicted Performance at Optimum | Flux: 1.041 kg/m ²h; Separation Factor: 6.30 | mdpi.com |
| Comparison (PTFE Membrane) | Max. flux of 0.43 kg/m ²h at 3% w/w concentration | mdpi.com |
Adsorption and solvent extraction are established methods for the recovery of this compound. mdpi.com
Solvent Extraction: This technique involves using a solvent in which this compound is highly soluble to extract it from the initial mixture. A basic method for separating this compound from fusel oil involves shaking it with a strong brine solution and then separating the oily layer. atamankimya.com Further purification can be achieved by treating this layer with hot limewater, drying it with calcium chloride, and performing distillation. atamankimya.com In more advanced applications, this compound itself or its esters like isoamyl acetate (B1210297) can be used as extraction solvents to recover other alcohols from fusel oil. google.com
Adsorption: This method utilizes solid adsorbents with a high affinity for this compound to capture it from a liquid or gas stream. Macroporous adsorption resins have proven effective. dergipark.org.tr For instance, in studies focused on producing isoamyl acetate (a direct derivative of this compound), various resins were tested for their ability to adsorb both the alcohol and the ester. dergipark.org.tr Resins like H103, a nonpolar resin, showed a high adsorption capacity, indicating that adsorbent properties such as polarity and surface area are critical for efficient separation. dergipark.org.tr
Optimization of Recovery Processes for Industrial Scale-up
Scaling up recovery processes from the laboratory to an industrial level requires rigorous optimization to ensure efficiency, economic viability, and consistent product quality. journalajocs.com
For membrane distillation processes, response surface methodology, such as the Box-Behnken design, is used to model and optimize performance. mdpi.com By systematically varying key parameters like temperature, feed concentration, and flow rate, researchers can develop empirical models to predict the optimal conditions for maximizing flux and the separation factor, which is crucial for designing industrial-scale units. mdpi.comatamankimya.com
In the realm of distillation, process intensification offers significant improvements over conventional methods. A notable example is the use of a Dividing Wall Column (DWC) to purify this compound from fusel oil. segovia-hernandez.comresearchgate.netscribd.com Fusel oil is a complex mixture containing several alcohols and water, often forming azeotropes that complicate separation. segovia-hernandez.comresearchgate.net A study comparing a conventional multi-column distillation sequence with a DWC scheme found the DWC to be significantly more efficient. segovia-hernandez.com The optimized DWC design not only achieved high-purity this compound (99% mole) but also required fewer total stages than the conventional setup. segovia-hernandez.comscribd.com
Economic and Environmental Impact of Recovery Methodologies
The choice of a recovery method has substantial economic and environmental consequences. Traditional distillation is effective but its high energy consumption leads to significant operational costs and a larger carbon footprint. segovia-hernandez.comscribd.com
Advanced and intensified processes offer compelling economic and environmental benefits. The implementation of a Dividing Wall Column (DWC) for fusel oil separation, for example, provides large economic savings, with studies indicating a 27% reduction in total annual costs compared to conventional distillation schemes. segovia-hernandez.comresearchgate.net The energy intensity for the DWC was reported to be 2785 kJ/kg of amyl alcohol, compared to 3497 kJ/kg for the conventional process. segovia-hernandez.com This reduction in energy consumption directly translates to lower CO2 emissions, making the process more sustainable. scribd.com
Similarly, membrane-based technologies like GOIM-assisted membrane distillation are being developed as less energy-intensive and more cost-effective alternatives to conventional separation. mdpi.com By achieving high selectivity and flux, these methods can reduce the energy penalty associated with purifying this compound from dilute broths.
The economic impact also extends to waste valorization. Fusel oil, a byproduct of ethanol (B145695) production, can be transformed from a low-value waste stream into a source for high-purity this compound. unicamp.brmdpi.com This not only creates an additional revenue stream for biorefineries but also aligns with the principles of a circular economy by reducing waste and maximizing resource utilization. segovia-hernandez.com The development of cost-effective recovery technologies is paramount to making the production of bio-based this compound economically competitive with petroleum-derived counterparts. mdpi.comjournalajocs.com
Toxicological and Environmental Research on Isoamyl Alcohol
Ecotoxicological Studies and Environmental Fate
Isoamyl alcohol, also known as 3-methyl-1-butanol, is a colorless liquid with a characteristic pungent odor. osha.govilo.orgcdc.gov It is moderately soluble in water. ilo.orgatamanchemicals.comfishersci.com Research into its environmental impact reveals that it is considered to be readily biodegradable and is not suspected to be an environmental toxin. harpercollege.eduewg.org
Studies on its aquatic toxicity have provided the following results:
Interactive Data Table: Aquatic Toxicity of this compound
| Species | Exposure Duration | Result | Concentration | Reference |
|---|---|---|---|---|
| Oncorhynchus mykiss (rainbow trout) | 96 h | LC50 | 700 mg/L | sigmaaldrich.com |
| Danio rerio (zebrafish) | 96h | LC50 | >120 mg/L | petrom.com.br |
| Daphnia magna (Water flea) | 48 h | EC50 | 260 mg/L | harpercollege.edu |
| Daphnia magna (Water flea) | 24 h | EC50 | 320 mg/l | carlroth.com |
| Desmodesmus subspicatus (green algae) | 72 h | EC50 | 490 mg/L | harpercollege.edu |
| Desmodesmus subspicatus (green algae) | 96 h | EC50 | 181 mg/L | fishersci.com |
| Aquatic invertebrates | 21 d | EC10 | 0.059 mg/l | basf.com |
The substance is not expected to be persistent in the environment due to its biodegradability. harpercollege.eduewg.orgcarlroth.com The log Pow (octanol/water partition coefficient) for this compound is reported to be between 1.16 and 1.28, suggesting a low potential for bioaccumulation. ilo.orgeuropa.eu While generally considered to have a low ecotoxicity profile, some studies indicate it can be harmful to aquatic organisms. atamanchemicals.comfishersci.com
In the event of a spill, it is recommended to prevent the substance from entering waterways, sewers, basements, or confined areas. noaa.gov Absorption with dry earth, sand, or other non-combustible material is a suggested method for containment. noaa.gov
Occupational Exposure Research and Mitigation Strategies
Workplace exposure to this compound can occur through inhalation, ingestion, and skin or eye contact. cdc.govcdc.gov The primary health effects of short-term exposure are irritation to the eyes, skin, and respiratory tract. ilo.orgcdc.govinchem.org Symptoms can include sore throat, coughing, headache, dizziness, and nausea. ilo.orgcdc.gov High vapor concentrations can cause more severe irritation. noaa.gov Prolonged or repeated skin contact can lead to dryness and cracking because the substance defats the skin. ilo.orgnj.gov
Various occupational exposure limits have been established by different organizations to protect workers.
Interactive Data Table: Occupational Exposure Limits for this compound
| Organization | Limit | Value | Notes | Reference |
|---|---|---|---|---|
| OSHA (PEL) | 8-hour TWA | 100 ppm | Legal airborne permissible exposure limit. | nj.gov |
| NIOSH (REL) | 10-hour TWA | 100 ppm | Recommended airborne exposure limit. | nj.gov |
| NIOSH (REL) | 15-minute STEL | 125 ppm | Not to be exceeded during any 15-minute work period. | nj.gov |
| ACGIH (TLV) | 8-hour TWA | 100 ppm | Threshold limit value. | nj.gov |
| ACGIH (TLV) | STEL | 125 ppm | Short-term exposure limit. | ilo.orgnj.gov |
| EU-OEL | 8-hour TWA | 5 ppm (18 mg/m³) | ilo.orgresearchgate.net | |
| EU-OEL | STEL | 10 ppm (37 mg/m³) | ilo.orgresearchgate.net |
Mitigation strategies in the workplace focus on engineering controls, administrative controls, and personal protective equipment (PPE). nj.gov
Engineering Controls: Enclosing chemical processes and using local exhaust ventilation are recommended, especially for operations that may generate high concentrations. nj.govwestliberty.edu General ventilation helps to control exposure to skin and eye irritants. nj.gov Using a closed system, ventilation, and explosion-proof electrical equipment is crucial, particularly in areas where temperatures may exceed the flash point of 42°C. ilo.org
Administrative Controls: Good industrial hygiene practices are essential. westliberty.edu This includes washing hands before breaks and after work and prohibiting eating, drinking, or smoking in areas where this compound is handled. carlroth.comlabbox.es Proper storage involves keeping containers tightly closed in a dry, cool, and well-ventilated area, away from heat and ignition sources. westliberty.educarlroth.comlabbox.es
Personal Protective Equipment (PPE): When exposure limits may be exceeded, appropriate PPE should be used. This includes:
Eye Protection: Tightly fitting safety goggles or a face shield are recommended. ilo.orgwestliberty.edu
Skin Protection: Protective gloves made of materials like NBR (Nitrile rubber) and protective clothing should be worn. ilo.orgcarlroth.comaquaphoenixsci.com
Respiratory Protection: If ventilation is insufficient, a NIOSH/MSHA approved respirator with an organic vapor cartridge should be used. ilo.orgwestliberty.edu
In case of a spill, all ignition sources should be eliminated, and the area should be ventilated. noaa.govalphachem.com.au Spilled liquid should be collected in sealable containers. ilo.org
Biological Degradation and Bioremediation Potential
This compound is a naturally occurring compound, produced by various microorganisms, including yeast (Saccharomyces cerevisiae) through the leucine (B10760876) degradation pathway. atamanchemicals.commdpi.com It is also a component of the aroma of some plants and fungi, such as the black truffle. atamanchemicals.com
The biodegradability of this compound is a key aspect of its environmental fate. harpercollege.edu It is considered readily biodegradable, with studies showing degradation rates of over 70-84% in 27 days under aerobic conditions. harpercollege.educarlroth.com This susceptibility to microbial breakdown makes it a candidate for bioremediation strategies in contaminated environments.
Several bacterial genera have been identified that can degrade hydrocarbons and related compounds, including Pseudomonas, Bacillus, Lactobacillus, and Citrobacter. nih.govjeeng.net Some Bacillus species have been shown to produce this compound, which exhibits antimicrobial properties. researchgate.net The degradation of tertiary alcohols like tert-amyl alcohol, a related compound, has been shown to proceed via desaturation by specific bacterial enzymes, indicating a potential pathway for the breakdown of branched-chain alcohols like this compound. asm.org
The production of this compound through fermentation is an area of research for its potential use as a biofuel. atamanchemicals.comatamankimya.com However, the concentration of this compound in fermentation broths is often low (2-5%), and its toxicity to the producing microorganisms can limit yields. mdpi.commdpi.com Research is ongoing to develop more tolerant microbial strains and efficient recovery methods to improve the economic viability of bio-based this compound production. mdpi.commdpi.com
Concluding Perspectives and Future Research Directions
Integration of Multi-Omics Approaches in Isoamyl Alcohol Research
The comprehensive understanding of the metabolic pathways leading to this compound production is a critical frontier for enhancing its synthesis in microbial hosts. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the complex cellular processes involved. researchgate.net By combining these large-scale biological datasets, researchers can move beyond single-gene analyses to uncover novel regulatory networks and identify key genetic targets for metabolic engineering. researchgate.netfrontiersin.org
For instance, transcriptomic and metabolomic analyses have been employed to study the roles of key genes in the production of higher alcohols. frontiersin.org Similarly, the application of metagenomics and flavoromics, a specialized branch of metabolomics, has been used to analyze the differences in microbial compositions and the resulting volatile flavor compounds, including this compound, during fermentation processes. mdpi.com These approaches can elucidate how different environmental conditions or genetic modifications impact the entire metabolic flux, leading to more rational and efficient strain engineering strategies. The use of this compound itself, often combined with phenol (B47542) and chloroform, is also noted in the purification of nucleic acids for these very multi-omics studies, highlighting its role as a tool in advancing biological research. mdpi.comsemanticscholar.org Future research will likely focus on creating more sophisticated models that integrate multiple omics layers to predict and optimize this compound production in various host organisms.
Development of Novel Biotechnological Platforms
Building on the insights from multi-omics data, the development of novel biotechnological platforms is central to making bio-based this compound production economically viable. Research is focused on engineering robust microbial "cell factories," primarily using yeast species like Saccharomyces cerevisiae and Yarrowia lipolytica, for their inherent ability to produce alcohols. vib.beresearchgate.net
Recent breakthroughs include the engineering of Saccharomyces cerevisiae to significantly boost this compound production. vib.be By introducing a single nucleotide change in the LEU4 and ILV6 genes, researchers were able to achieve a fivefold increase in output and raise the purity from 30% to 65% within the alcohol waste stream. vib.beimarcgroup.com This strategy demonstrates the potential for co-production alongside bioethanol, allowing for the integration of these engineered strains into existing industrial infrastructure. vib.be
In another pioneering approach, scientists have focused on engineering the non-conventional yeast Yarrowia lipolytica. By constructing and applying an artificial hybrid promoter library, they can fine-tune the expression of genes in the this compound synthesis pathway. researchgate.netresearchgate.net This allows for precise control over metabolic pathways to maximize product yield. researchgate.net One study found that using a weaker promoter paradoxically increased the this compound titer by over 30-fold, demonstrating that optimal production is not always achieved by simply maximizing gene expression. researchgate.net Furthermore, enzymatic methods are being explored that convert intermediates like 3-methylbutyryl-CoA directly into this compound, offering alternative biosynthetic routes. google.com
Broadening Applications in Circular Bioeconomy Models
The production of this compound is increasingly being framed within the context of a circular bioeconomy, a model that emphasizes waste reduction and the use of renewable resources. mdpi.commdpi.com The production of bioderived alcohols aligns with the core principles of a circular bioeconomy by transforming renewable biomass and waste streams into valuable chemicals, thereby reducing reliance on finite fossil fuels. mdpi.com
A key aspect of this model is the valorization of agro-industrial residues. This compound can be produced through the fermentation of carbohydrates sourced from various forms of biomass. nedstar.com This approach not only provides a sustainable feedstock but also addresses the challenge of waste management in other industries. For example, the concept extends to using waste from the fish industry as a potential raw material for bioprocesses involving this compound. mdpi.com Research has demonstrated the synthesis of biodiesel from Atlantic Salmon oil via transesterification with this compound, which itself can be produced through environmentally friendly biotechnological methods. mdpi.com This creates a closed-loop system where waste from one process becomes the feedstock for another, embodying the "zero waste" goal of the circular bioeconomy. mdpi.com
Addressing Challenges in Industrial Scale Production and Sustainability
Despite significant progress in biotechnological production, several challenges must be addressed to achieve industrial-scale manufacturing of this compound that is both sustainable and cost-effective. A primary hurdle is the relatively low concentration of this compound (typically 2-5%) in the fermentation broth, which also contains other alcohols like isobutanol and propanol. mdpi.comvib.benih.gov This necessitates energy-intensive and costly purification processes, predominantly distillation, to achieve the high purity required for many applications. mdpi.comvib.beresearchgate.net
Future research is heavily focused on overcoming these obstacles. The development of engineered yeast strains that produce higher purity this compound is a promising strategy to reduce the downstream separation costs. vib.be Additionally, alternative recovery techniques are being investigated to replace energy-intensive distillation. Membrane distillation, for example, is a promising method that uses a hydrophobic membrane to separate volatile compounds from the fermentation broth based on vapor pressure differences. nih.gov Continued innovation in both upstream strain development and downstream processing technologies will be critical for the establishment of this compound as a key bio-based platform chemical. datahorizzonresearch.com
Q & A
Q. What are the standard laboratory methods for synthesizing isoamyl alcohol, and what factors influence yield and purity?
this compound is typically synthesized via the catalytic hydrogenation of isoamyl acetate or through fermentation processes using yeast strains like Saccharomyces cerevisiae. Key factors affecting yield include:
- Catalyst selection (e.g., nickel or palladium-based catalysts for hydrogenation) .
- Temperature control (optimal range: 120–150°C for hydrogenation) .
- Substrate purity (e.g., removing water to avoid side reactions) .
Purification involves fractional distillation (boiling point: 130–132°C) and drying with anhydrous salts (e.g., magnesium sulfate) .
Q. How can researchers verify the identity and purity of this compound in experimental settings?
Use gas chromatography (GC) with flame ionization detection (FID) for quantification and FTIR spectroscopy to confirm functional groups (O-H stretch at ~3300 cm⁻¹). Refractive index analysis (n<sup>20</sup>D ≈ 1.408) and density measurements (0.81 g/cm³ at 20°C) are critical for purity validation .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Ventilation : Use fume hoods to limit inhalation exposure (OSHA PEL: 100 ppm) .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids if contaminated .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound production in heterogeneous catalytic systems?
- Design of Experiments (DOE) : Vary parameters like catalyst loading , H2 pressure , and reaction time to identify optimal conditions.
- Kinetic studies : Monitor reaction progress using in situ GC-MS to detect intermediates (e.g., isoamyl acetate) .
- Catalyst characterization : Use BET surface area analysis and TEM to correlate catalyst morphology with activity .
Q. How should researchers address contradictions in reported solvent effects of this compound across studies?
- Meta-analysis : Compare datasets from peer-reviewed studies (e.g., solvent polarity indexes, logP values) .
- Controlled replication : Reproduce experiments under identical conditions (pH, temperature, solvent purity) to isolate variables .
- Computational modeling : Apply COSMO-RS simulations to predict solvent-solute interactions and validate empirical results .
Q. What role does this compound play in phase-separation techniques for RNA/DNA extraction, and how can its efficiency be quantified?
this compound is used in phenol-chloroform-isoamyl alcohol (25:24:1) mixtures to reduce foaming and improve phase separation. Efficiency is quantified via:
- UV-Vis spectroscopy (A260/280 ratios for nucleic acid purity).
- Gel electrophoresis : Assess RNA integrity and contamination levels .
- Statistical validation : Compare yields with alternative solvents (e.g., 1-butanol) using ANOVA .
Methodological Challenges and Solutions
Q. How can researchers mitigate variability in this compound’s refractive index measurements due to temperature fluctuations?
Q. What strategies improve the reproducibility of this compound’s flammability tests under varying humidity conditions?
- Environmental chambers : Conduct tests at controlled humidity levels (e.g., 30–70% RH) .
- Statistical normalization : Apply correction factors for moisture content in flammability calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
